molecular formula C17H18N2O4S B2948953 methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate CAS No. 1210925-63-5

methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate

Cat. No.: B2948953
CAS No.: 1210925-63-5
M. Wt: 346.4
InChI Key: DNVSVNORAQFNAV-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoylformamido group linked to a branched alkyl chain containing a thiophene ring. This structure combines aromatic, heterocyclic, and urea-like functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science. The thiophene moiety introduces electron-rich characteristics, while the carbamoylformamido group may facilitate hydrogen bonding, influencing solubility and biological interactions.

Properties

IUPAC Name

methyl 4-[[2-oxo-2-(1-thiophen-2-ylpropan-2-ylamino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11(10-14-4-3-9-24-14)18-15(20)16(21)19-13-7-5-12(6-8-13)17(22)23-2/h3-9,11H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVSVNORAQFNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of thiophene with appropriate reagents to introduce the propan-2-yl group. This is followed by the formation of the carbamoylformamido group through a series of reactions involving formamide and isocyanates. The final step involves esterification with methyl benzoate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoylformamido group can be reduced to amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or alcohol derivatives.

Scientific Research Applications

Methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the carbamoylformamido group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

  • Core : A methyl benzoate ester is common among analogs.
  • Substituents : Variations occur in the carbamoyl-linked groups (e.g., thiophene, nitrothiophene, benzyl tetrazole).
Table 1: Structural Comparison of Selected Analogs
Compound Name Substituent on Carbamoyl Group Core Structure Key Functional Groups Reference
Methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate (Target) 1-(Thiophen-2-yl)propan-2-yl Methyl benzoate Thiophene, urea derivative [Target]
Methyl 4-(carbamoylamino)benzoate None (simple carbamoylamino) Methyl benzoate Urea derivative
II-8e (HDAC inhibitor) N-[(1-Benzyl-1H-tetrazol-5-yl)methyl], 4-isopropylphenyl Methyl benzoate Tetrazole, isopropylphenyl
II-8f (HDAC inhibitor) N-[(1-Benzyl-1H-tetrazol-5-yl)methyl], 2-(trifluoromethyl)phenyl Methyl benzoate Tetrazole, trifluoromethylphenyl
Methyl 4-(4-methylbenzamido)benzoate 4-Methylbenzamido Methyl benzoate Amide, methylphenyl

Key Observations :

  • The target compound’s thiophene-propan-2-yl group distinguishes it from simpler urea derivatives (e.g., methyl 4-(carbamoylamino)benzoate) and amide-linked analogs (e.g., methyl 4-(4-methylbenzamido)benzoate) .
  • HDAC inhibitors II-8e and II-8f incorporate tetrazole and aromatic substituents, highlighting the role of bulky groups in isoform selectivity.

Aquaporin Inhibitors ():

  • Methyl 4-(carbamoylamino)benzoate was part of a series tested against aquaporin-3 and -5. Ethyl 4-(carbamoylamino)benzoate analogs showed varied potency, suggesting ester group size (methyl vs. ethyl) impacts membrane permeability or target binding .
  • The target compound’s thiophene moiety may enhance π-π stacking with hydrophobic binding pockets compared to nitrothiophene or indole-based analogs.

HDAC Inhibitors ():

  • II-8e (56% yield) and II-8f (93% yield) demonstrated isoform-selective HDAC inhibition. The trifluoromethyl group in II-8f improved metabolic stability over II-8e’s isopropyl group .
  • The target compound’s thiophene chain could modulate selectivity but may require optimization for HDAC affinity.

Yield Considerations :

  • Bulky substituents (e.g., trifluoromethyl) may improve reaction efficiency (e.g., II-8f: 93% yield) compared to smaller groups (e.g., II-8e: 56%) .

Physical and Crystallographic Properties

  • Methyl 4-(4-methylbenzamido)benzoate : X-ray analysis revealed coplanar benzene and carboxamide groups, with dimerization via C-H⋯π interactions .
  • Target Compound : The thiophene and branched alkyl chain likely disrupt planarity, reducing crystalline stability but enhancing solubility.

Biological Activity

Methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzoate ester linked to a thiophene ring through a carbamoyl group. The synthesis typically involves:

  • Formation of the Carbamoyl Intermediate : Reaction of thiophen-2-ylpropan-2-amine with an isocyanate.
  • Esterification : The carbamoyl intermediate reacts with methyl 4-hydroxybenzoate, often using dicyclohexylcarbodiimide (DCC) as a dehydrating agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. A study demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The thiophene ring may interact with specific enzymes, modulating their activity.
  • Receptor Modulation : It may inhibit certain receptors involved in inflammatory pathways.

Case Studies

  • Antitumor Activity : A recent study explored the compound's effects on cancer cell lines. It demonstrated cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values of 15 µM and 10 µM, respectively. The study highlighted the potential for this compound in cancer therapeutics, particularly when used in combination with established chemotherapeutics like doxorubicin.
  • Antifungal Activity : Another investigation assessed its antifungal properties against Candida albicans. Results showed an MIC of 8 µg/mL, suggesting it may be effective in treating fungal infections.

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